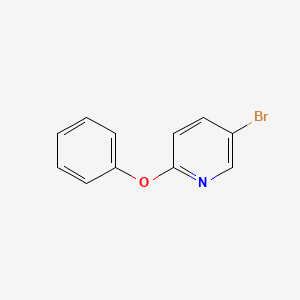

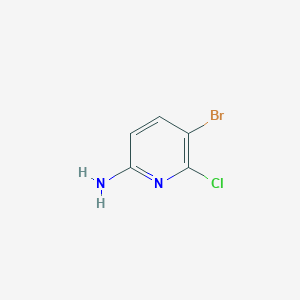

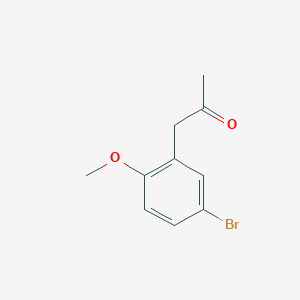

![molecular formula C15H22N2 B1292078 2-ベンジル-2,8-ジアザスピロ[4.5]デカン CAS No. 867009-61-8](/img/structure/B1292078.png)

2-ベンジル-2,8-ジアザスピロ[4.5]デカン

概要

説明

The compound 2-Benzyl-2,8-diazaspiro[4.5]decane is a diazaspiro compound, which is a class of organic compounds characterized by having two nitrogen atoms incorporated within a spirocyclic framework. These compounds are of interest due to their potential pharmacological properties, including anticonvulsant activity. The structure-property relationship of similar compounds, such as 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones, has been studied to understand their potential as anticonvulsant agents .

Synthesis Analysis

The synthesis of related spirocyclic compounds involves multiple steps, including the reaction of diketones with diols, followed by reduction and separation of epimers, and further chemical modifications such as oxidative cleavage, borohydride reduction, and silylation . These methods can be adapted to synthesize 2-Benzyl-2,8-diazaspiro[4.5]decane by choosing appropriate starting materials and reaction conditions tailored to incorporate the benzyl group and the desired diazaspiro framework.

Molecular Structure Analysis

The molecular structure of diazaspiro compounds can be elucidated using techniques such as single-crystal X-ray diffraction, as demonstrated for the 3-benzyl-1,3-diazaspiro[4.4]nonane-2,4-dione . The crystal structure can reveal important conformational aspects, such as the envelope conformation of the cyclopentane ring and the three-dimensional packing governed by hydrogen bonds and other intermolecular interactions. These structural insights are crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Spirocyclic compounds can undergo various chemical reactions, including hydride reductions to form alcohols, oxidative cleavages, and silylations . The presence of the benzyl group in 2-Benzyl-2,8-diazaspiro[4.5]decane may influence its reactivity, potentially leading to unique chemical transformations that can be exploited for further derivatization or for enhancing its pharmacological profile.

Physical and Chemical Properties Analysis

The physical and chemical properties of diazaspiro compounds, such as their lipophilicity, can be estimated by calculating log P values . These properties are influenced by the nature of substituents on the spirocyclic framework. The experimental and theoretical studies, including density functional theory (DFT) calculations, can provide insights into the spectroscopic properties and the effects of substituents on the absorption spectra, which are relevant for the compound's behavior in different solvents and its potential biological activity .

科学的研究の応用

治療への応用におけるRIPK1キナーゼ阻害

2-ベンジル-2,8-ジアザスピロ[4.5]デカン: 誘導体は、受容体相互作用タンパク質キナーゼ1(RIPK1)の強力な阻害剤として同定されています 。RIPK1はネクローシスにおいて重要な役割を果たしており、ネクローシスはさまざまな炎症性疾患に関与するプログラム細胞死の一種です。したがって、RIPK1の阻害は、神経変性疾患、アテローム性動脈硬化症、そして潜在的に癌などの状態に対して治療上の可能性を秘めています。

Safety and Hazards

作用機序

Target of Action

The primary target of 2-Benzyl-2,8-diazaspiro[4.5]decane is the Receptor Interacting Protein Kinase 1 (RIPK1) . RIPK1 plays a crucial role in the regulation of necroptosis, a form of programmed cell death .

Mode of Action

2-Benzyl-2,8-diazaspiro[4.5]decane interacts with RIPK1, inhibiting its kinase activity . This interaction blocks the activation of the necroptosis pathway, thereby preventing cell death .

Biochemical Pathways

The compound affects the necroptosis pathway, which is involved in inflammatory diseases and cancer metastasis . By inhibiting RIPK1, 2-Benzyl-2,8-diazaspiro[4.5]decane disrupts this pathway, potentially altering the progression of these conditions .

Result of Action

The inhibition of RIPK1 by 2-Benzyl-2,8-diazaspiro[4.5]decane results in a significant anti-necroptotic effect . This could potentially lead to therapeutic benefits in conditions driven by necroptosis, such as certain inflammatory diseases and cancers .

生化学分析

Biochemical Properties

2-Benzyl-2,8-diazaspiro[4.5]decane plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. For instance, it may interact with enzymes involved in metabolic pathways, altering their activity and affecting the overall metabolic flux. Additionally, 2-Benzyl-2,8-diazaspiro[4.5]decane can form complexes with proteins, influencing their stability and function .

Cellular Effects

The effects of 2-Benzyl-2,8-diazaspiro[4.5]decane on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may modulate signaling pathways by binding to receptors or interacting with signaling proteins, leading to changes in downstream effects. Furthermore, 2-Benzyl-2,8-diazaspiro[4.5]decane can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell .

Molecular Mechanism

At the molecular level, 2-Benzyl-2,8-diazaspiro[4.5]decane exerts its effects through various mechanisms. It can bind to biomolecules such as enzymes and receptors, influencing their activity. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding or altering enzyme conformation. Additionally, 2-Benzyl-2,8-diazaspiro[4.5]decane can activate certain enzymes by stabilizing their active conformations. These interactions can lead to changes in gene expression, either by directly interacting with transcription factors or by modulating signaling pathways that control gene transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Benzyl-2,8-diazaspiro[4.5]decane can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-Benzyl-2,8-diazaspiro[4.5]decane remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2-Benzyl-2,8-diazaspiro[4.5]decane vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating enzyme activity and cellular processes. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where a certain dosage level is required to elicit a significant response. It is essential to determine the optimal dosage to maximize the benefits while minimizing the risks associated with 2-Benzyl-2,8-diazaspiro[4.5]decane .

Metabolic Pathways

2-Benzyl-2,8-diazaspiro[4.5]decane is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux by modulating enzyme activity, leading to changes in metabolite levels. For instance, this compound may inhibit or activate enzymes involved in key metabolic pathways, such as glycolysis or the citric acid cycle, thereby affecting the overall metabolic balance within the cell .

Transport and Distribution

The transport and distribution of 2-Benzyl-2,8-diazaspiro[4.5]decane within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific cellular compartments. The localization and accumulation of 2-Benzyl-2,8-diazaspiro[4.5]decane can influence its efficacy and duration of action, as well as its potential toxicity .

Subcellular Localization

2-Benzyl-2,8-diazaspiro[4.5]decane exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. The subcellular localization of this compound can influence its interactions with biomolecules and its overall impact on cellular processes .

特性

IUPAC Name |

2-benzyl-2,8-diazaspiro[4.5]decane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2/c1-2-4-14(5-3-1)12-17-11-8-15(13-17)6-9-16-10-7-15/h1-5,16H,6-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTNWFMYRGJBRAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12CCN(C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10629281 | |

| Record name | 2-Benzyl-2,8-diazaspiro[4.5]decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

867009-61-8 | |

| Record name | 2-Benzyl-2,8-diazaspiro[4.5]decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

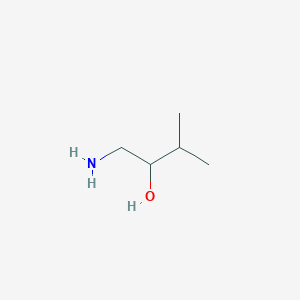

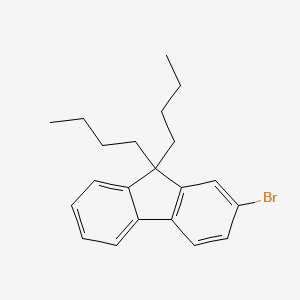

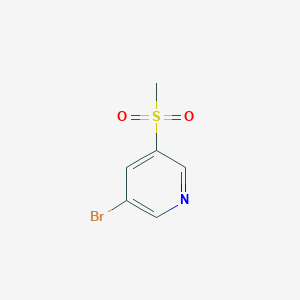

![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 8-oxo-7-[(2-phenylacetyl)amino]-3-[[4-(4-pyridinyl)-2-thiazolyl]thio]-, diphenylmethyl ester, (6R,7R)-](/img/structure/B1292027.png)